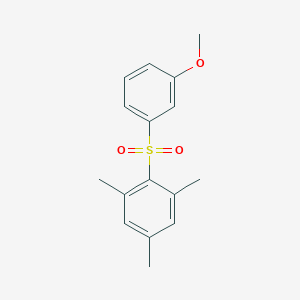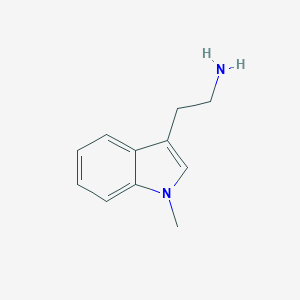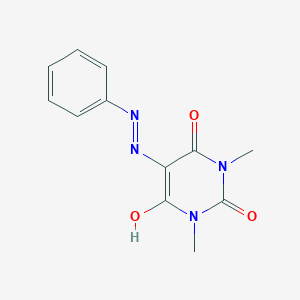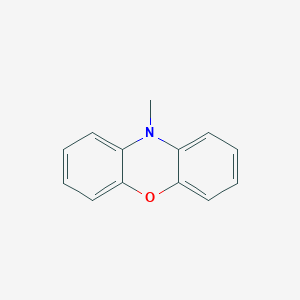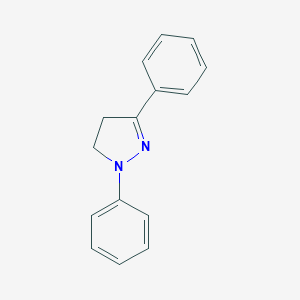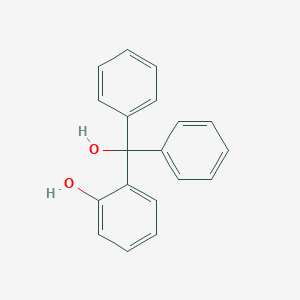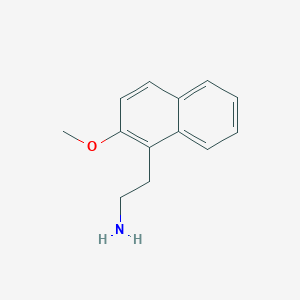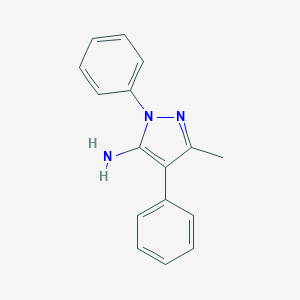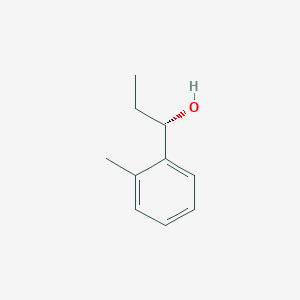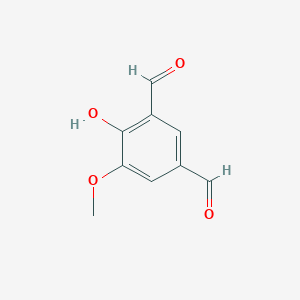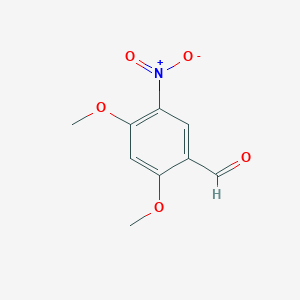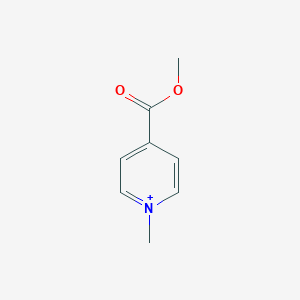
Pyridinium, 4-(methoxycarbonyl)-1-methyl-
描述
Pyridinium, 4-(methoxycarbonyl)-1-methyl- is a quaternary ammonium compound with a pyridine ring substituted at the 4-position with a methoxycarbonyl group and at the 1-position with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- can be achieved through several methods. One common approach involves the reaction of methyl isonicotinate with iodoethane, which is heated at 40°C for 24 hours. The resulting product is then purified by washing with cold acetone and ethyl acetate . Another method involves the condensation of 4-methoxycarbonylpyridine with heptyl tosylate at 100°C without solvents, followed by recrystallization from methanol and diethyl ether .
Industrial Production Methods
Industrial production of Pyridinium, 4-(methoxycarbonyl)-1-methyl- typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Pyridinium, 4-(methoxycarbonyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
Major products formed from these reactions include various substituted pyridinium salts, dihydropyridine derivatives, and other functionalized pyridine compounds. These products have diverse applications in organic synthesis and materials science.
科学研究应用
Pyridinium, 4-(methoxycarbonyl)-1-methyl- has a wide range of scientific research applications:
作用机制
The mechanism of action of Pyridinium, 4-(methoxycarbonyl)-1-methyl- involves its interaction with cell membranes of bacterial and fungal cells, leading to structural and functional alterations. This interaction disrupts cellular metabolism, ultimately resulting in cell death . The compound’s electrochemical properties also play a role in its reactivity and effectiveness in various applications .
相似化合物的比较
Pyridinium, 4-(methoxycarbonyl)-1-methyl- can be compared with other similar compounds, such as:
Pyrrole: Another aromatic heterocycle, but with a five-membered ring containing nitrogen.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms, differing in electronic structure and reactivity.
The uniqueness of Pyridinium, 4-(methoxycarbonyl)-1-methyl- lies in its specific substitutions, which confer distinct chemical properties and reactivity compared to these other heterocycles.
属性
IUPAC Name |
methyl 1-methylpyridin-1-ium-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-6H,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTZQJMQOOWRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328716 | |
| Record name | Pyridinium, 4-(methoxycarbonyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38117-49-6 | |
| Record name | Pyridinium, 4-(methoxycarbonyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)
![phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B188457.png)
